GSK-356278
Übersicht
Beschreibung
GSK-356278 ist ein potenter, selektiver, oral bioverfügbarer und in das Gehirn penetrierender Inhibitor der Phosphodiesterase 4 (PDE4). Es hat in präklinischen Studien eine signifikante entzündungshemmende Wirkung gezeigt, sowie anxiolytische und kognitive Steigerungs-Effekte . Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen wie Angststörungen, Huntington-Krankheit und schwerer depressiver Störung untersucht .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließenden Reaktionen unter spezifischen Bedingungen. Die Synthese beginnt typischerweise mit der Herstellung eines Pyrazolopyridin-Skeletts, das dann funktionalisiert wird, um verschiedene Substituenten einzuführen. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden für this compound würden wahrscheinlich die Skalierung des Laborsyntheseverfahrens beinhalten, die Optimierung der Reaktionsbedingungen für größere Chargen und die Sicherstellung der Einhaltung der behördlichen Standards für die pharmazeutische Herstellung. Dies beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit der Verbindung zu erhalten .
Wissenschaftliche Forschungsanwendungen
GSK-356278 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: this compound wurde auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Angststörungen, Huntington-Krankheit und schwerer depressiver Störung untersucht. .
Industrie: Die entzündungshemmenden Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente und Behandlungen für neurodegenerative Erkrankungen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es Phosphodiesterase 4 (PDE4) hemmt, ein Enzym, das zyklisches Adenosinmonophosphat (cAMP) abbaut. Durch die Hemmung von PDE4 erhöht this compound die cAMP-Spiegel in den Zellen, was zu einer verstärkten Signalübertragung durch cAMP-abhängige Signalwege führt. Dies führt zu entzündungshemmenden Wirkungen sowie zu anxiolytischen und kognitiven Steigerungs-Effekten .
Zu den molekularen Zielstrukturen von this compound gehören die PDE4A-, PDE4B- und PDE4D-Isoformen mit pIC50-Werten von 8,6, 8,8 bzw. 8,7 . Die Verbindung bindet an die hoch affine Rolipram-Bindungsstelle (HARBS) auf PDE4, hemmt ihre hydrolytische Aktivität und erhöht die cAMP-Spiegel .
Wirkmechanismus
Target of Action
GSK-356278 is a potent, selective, orally bioavailable, and brain-penetrant inhibitor of phosphodiesterase 4 (PDE4) . The primary targets of this compound are human PDE4A, PDE4B, and PDE4D .
Mode of Action
This compound inhibits the PDE4B enzyme activity and binds to the high-affinity Rolipram binding site (HARBS) with a similar affinity . It inhibits the hydrolytic enzyme activity of recombinant PDE4B with the same potency as it binds to the HARBS . This compound shows a competitive time-independent mode of action at the recombinant PDE4B enzyme .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP signaling pathway . PDE4 is an intracellular non-receptor enzyme that modulates inflammation and epithelial integrity by hydrolyzing cAMP . This compound is a potent inhibitor of the cAMP hydrolytic activity of PDE4B .
Pharmacokinetics
The pharmacokinetic properties of this compound include its oral bioavailability and brain penetration. It has been shown to be orally bioavailable and brain-penetrant in multiple preclinical species .
Result of Action
This compound has anti-inflammatory activity, and exhibits anxiolytic and cognition-enhancing effects .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary depending on the species, as it binds to the HARBS in rats, mice, marmosets, and ferrets with different affinities .
Biochemische Analyse
Biochemical Properties
GSK-356278 plays a significant role in biochemical reactions by inhibiting the activity of phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular levels of cAMP, which in turn modulates various cellular processes. This compound interacts with several isoforms of PDE4, including PDE4A, PDE4B, and PDE4D, with high affinity (pIC50 values of 8.6, 8.8, and 8.7, respectively) . This interaction is crucial for its anti-inflammatory and cognition-enhancing effects.
Cellular Effects
This compound exerts multiple effects on various cell types and cellular processes. It has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) in human whole blood, demonstrating its anti-inflammatory properties . Additionally, this compound enhances cognitive function and exhibits anxiolytic effects in preclinical models . The compound influences cell signaling pathways by increasing cAMP levels, which can affect gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the high-affinity rolipram binding site (HARBS) on PDE4 enzymes. This binding inhibits the hydrolytic activity of PDE4, leading to increased cAMP levels . The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, resulting in changes in gene expression and cellular function. This compound’s inhibition of PDE4 also reduces the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Studies have shown that the compound maintains its inhibitory effects on PDE4 and its associated cellular functions over extended periods . Long-term exposure to this compound in preclinical models has not resulted in significant degradation or loss of activity, indicating its potential for chronic therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rodent models, the compound exhibits anti-inflammatory activity at doses that do not induce adverse effects such as pica feeding . In non-human primate models, this compound demonstrates efficacy in reducing anxiety at doses that do not cause emesis . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cAMP levels within cells. By inhibiting PDE4, the compound prevents the breakdown of cAMP, leading to its accumulation and subsequent activation of downstream signaling pathways . This modulation of cAMP levels affects various metabolic processes, including the regulation of inflammatory responses and cognitive function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and interactions with specific transporters. The compound’s brain-penetrant properties allow it to cross the blood-brain barrier and exert its effects on central nervous system tissues . This compound’s distribution within tissues is influenced by its binding to plasma proteins and its affinity for PDE4 enzymes.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PDE4 enzymes. The compound’s activity is dependent on its ability to bind to PDE4 and inhibit its hydrolytic function . This compound does not exhibit significant localization to other cellular compartments or organelles, indicating its specific targeting of PDE4 within the cytoplasm.
Vorbereitungsmethoden
The synthesis of GSK-356278 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a pyrazolopyridine skeleton, which is then functionalized to introduce various substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger batches, and ensuring compliance with regulatory standards for pharmaceutical manufacturing. This includes stringent quality control measures to maintain the compound’s purity and efficacy .
Analyse Chemischer Reaktionen
GSK-356278 unterliegt mehreren Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nucleophilen
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Palladium auf Kohlenstoff) und kontrollierte Temperaturen (z. B. Rückflussbedingungen). Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen und den angewandten Reaktionsbedingungen ab .
Vergleich Mit ähnlichen Verbindungen
GSK-356278 ist unter den PDE4-Inhibitoren aufgrund seiner hohen Selektivität, oralen Bioverfügbarkeit und Fähigkeit, die Blut-Hirn-Schranke zu überwinden, einzigartig. Zu ähnlichen Verbindungen gehören:
Roflumilast: Ein weiterer PDE4-Inhibitor, der zur Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) eingesetzt wird.
Rolipram: Ein bekannter PDE4-Inhibitor, der in Forschungsstudien eingesetzt wird.
Apremilast: Ein PDE4-Inhibitor, der zur Behandlung von Psoriasis und Psoriasis-Arthritis eingesetzt wird.
Eigenschaften
IUPAC Name |
5-[5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl]-1-ethyl-N-(oxan-4-yl)pyrazolo[3,4-b]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2S/c1-4-28-20-15(11-23-28)19(25-14-5-7-29-8-6-14)16(10-22-20)21-27-26-18(30-21)9-17-12(2)24-13(3)31-17/h10-11,14H,4-9H2,1-3H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDJJMXJUOHGLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C4=NN=C(O4)CC5=C(N=C(S5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222401 | |
Record name | GSK-356278 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
720704-34-7 | |
Record name | GSK-356278 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720704347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-356278 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12542 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-356278 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-{5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-356278 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QTA9P992C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.